molecular formula C17H18N6O4S B10935634 methyl 1-{[(4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10935634
M. Wt: 402.4 g/mol
InChI Key: BPKZBPCMFVDIAU-DJKKODMXSA-N
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Description

Methyl 1-{[(4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a triazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[(4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[(4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 1-{[(4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-{[(4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-{[(4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H18N6O4S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C17H18N6O4S/c1-25-13-5-4-12(15(8-13)26-2)9-19-23-10-18-20-17(23)28-11-22-7-6-14(21-22)16(24)27-3/h4-10H,11H2,1-3H3/b19-9+

InChI Key

BPKZBPCMFVDIAU-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N2C=NN=C2SCN3C=CC(=N3)C(=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2C=NN=C2SCN3C=CC(=N3)C(=O)OC)OC

Origin of Product

United States

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